molecular formula C12H10N4OS B13936908 4-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 556042-91-2

4-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B13936908
CAS No.: 556042-91-2
M. Wt: 258.30 g/mol
InChI Key: NBSCWSAWIQQDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiadiazole ring in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide with various carbon electrophiles . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiadiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the cyano and ethyl groups enhances its ability to interact with molecular targets, making it a promising candidate for therapeutic applications .

Properties

CAS No.

556042-91-2

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

4-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C12H10N4OS/c1-2-10-15-16-12(18-10)14-11(17)9-5-3-8(7-13)4-6-9/h3-6H,2H2,1H3,(H,14,16,17)

InChI Key

NBSCWSAWIQQDLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.